molecular formula C9H14FN3O2 B2754974 Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate CAS No. 2247206-30-8

Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate

Cat. No.: B2754974
CAS No.: 2247206-30-8
M. Wt: 215.228
InChI Key: NMDLRFOTLPCEED-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a methyl group, along with an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.

    Aminoacetate Moiety Addition: The aminoacetate moiety can be introduced through the reaction of the pyrazole derivative with chloroacetic acid or its derivatives in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(2-chloroethyl)-3-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(2-bromoethyl)-3-methylpyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(2-iodoethyl)-3-methylpyrazol-4-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate is unique due to the presence of the fluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O2/c1-7-8(11-5-9(14)15-2)6-13(12-7)4-3-10/h6,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDLRFOTLPCEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)OC)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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